

An In-depth Technical Guide to 2,4-Dimethyl-3-heptanone

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-heptanone

Cat. No.: B091281

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This guide provides a comprehensive technical overview of **2,4-dimethyl-3-heptanone**, a branched-chain aliphatic ketone. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on its nomenclature, physicochemical properties, and synthesis. This document emphasizes the causal relationships in synthetic choices and provides validated procedural frameworks.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific inquiry. **2,4-Dimethyl-3-heptanone** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules to provide an unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is 2,4-dimethylheptan-3-one.^{[1][2]} This name is derived by identifying the longest carbon chain containing the ketone functional group, which is a seven-carbon chain (heptane). The carbonyl group is located on the third carbon, hence "heptan-3-one". Two methyl groups are present as substituents on the second and fourth carbons, leading to the "2,4-dimethyl" prefix.

In addition to its formal IUPAC name, **2,4-dimethyl-3-heptanone** is known by several synonyms in commercial and laboratory contexts. Understanding these alternative names is crucial for comprehensive literature and database searches.

Common Synonyms:

- 3-Heptanone, 2,4-dimethyl-[1][2][3]
- 2-Amyl isopropyl ketone[4]
- 2-Pentyl isopropyl ketone[4]

The Chemical Abstracts Service (CAS) has assigned the number 18641-71-9 to this compound, which serves as a unique identifier across various databases and regulatory inventories.[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental procedures, purification methods, and storage conditions. The properties of **2,4-dimethyl-3-heptanone** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[1][3]
Molecular Weight	142.24 g/mol	[2][3]
Boiling Point	170 °C	[4]
Density	0.812 g/cm ³	[4]
Flash Point	44 °C (111 °F)	[4]
CAS Registry Number	18641-71-9	[1][3]

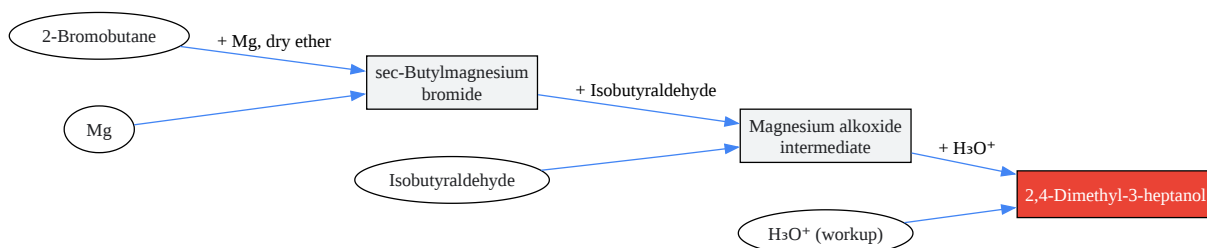
These properties indicate that **2,4-dimethyl-3-heptanone** is a combustible liquid with a boiling point suitable for purification by atmospheric distillation. Its density, being less than that of water, is a key consideration for aqueous workup procedures.

Synthesis of 2,4-Dimethyl-3-heptanone: A Two-Step Approach

A robust and reliable synthesis of **2,4-dimethyl-3-heptanone** can be achieved through a two-step process. This involves the initial formation of the corresponding secondary alcohol, 2,4-dimethyl-3-heptanol, via a Grignard reaction, followed by its oxidation to the target ketone. This approach is widely applicable for the synthesis of ketones from smaller, readily available starting materials.

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-heptanol

The first step involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, sec-butylmagnesium bromide will be reacted with isobutyraldehyde. The sec-butyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 2,4-dimethyl-3-heptanol.[5]



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Caption: Synthesis of 2,4-dimethyl-3-heptanol via Grignard reaction.

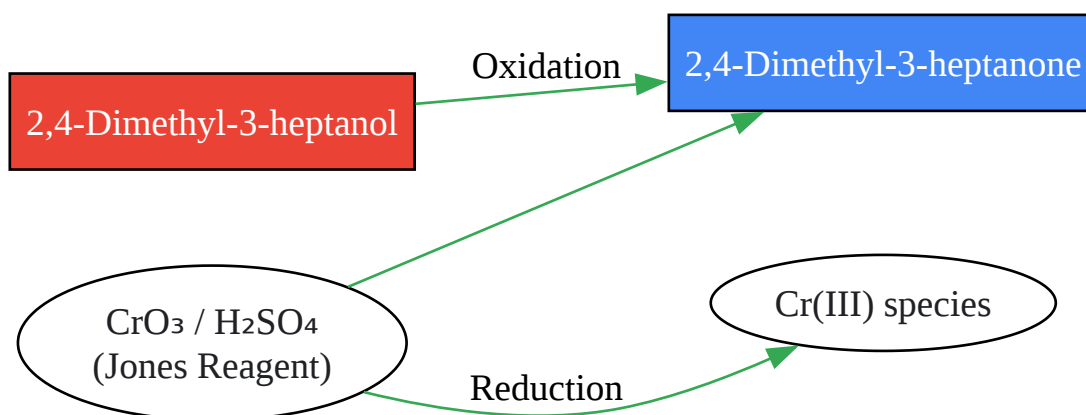
Experimental Protocol:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

- **Reaction with Aldehyde:** Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- **Quenching and Workup:** After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent by rotary evaporation. The crude 2,4-dimethyl-3-heptanol can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 2,4-Dimethyl-3-heptanol to 2,4-Dimethyl-3-heptanone

The second step is the oxidation of the secondary alcohol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. A common and effective method is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide or sodium dichromate in sulfuric acid and acetone. The secondary alcohol is oxidized to the ketone, while the chromium(VI) is reduced to chromium(III).



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Caption: Oxidation of the secondary alcohol to the target ketone.

Experimental Protocol (Adapted from Jones Oxidation of a similar alcohol):

- **Preparation of Jones Reagent:** In a flask, dissolve chromium trioxide (1.0 eq) in water. Slowly add concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
- **Oxidation Reaction:** Dissolve the purified 2,4-dimethyl-3-heptanol (1.0 eq) in acetone in a separate flask equipped with a mechanical stirrer and cooled in an ice bath. Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.
- **Reaction Monitoring and Workup:** Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, add isopropanol to quench any excess oxidizing agent.
- **Extraction and Isolation:** Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent by rotary evaporation. The crude **2,4-dimethyl-3-heptanone** can be purified by fractional distillation to yield the final product.

Spectroscopic Characterization

The identity and purity of the synthesized **2,4-dimethyl-3-heptanone** should be confirmed using standard spectroscopic techniques. The NIST Chemistry WebBook provides reference spectra for this compound.^[3]

- **Infrared (IR) Spectroscopy:** The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1715-1720 cm⁻¹.^[3] The spectrum will also show C-H stretching and bending vibrations for the aliphatic portions of the molecule.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be consistent with the structure of a branched aliphatic ketone.^[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns characteristic of the alkyl groups adjacent to the carbonyl and chiral centers.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm) and distinct signals for the nine carbon atoms in the molecule.

Applications and Areas of Research

While **2,4-dimethyl-3-heptanone** is not as widely studied as some other ketones, it holds potential as a building block in organic synthesis. Its branched structure can introduce specific steric and electronic properties into larger molecules. It has been identified as a volatile component in some natural products, such as in certain types of tea, suggesting its potential role as a flavor or aroma compound. Further research may explore its applications in areas such as:

- Fine Chemical Synthesis: As a precursor to more complex molecules.
- Flavor and Fragrance Industry: As a potential additive.
- Material Science: In the synthesis of specialty polymers or other materials.

This guide has provided a detailed technical overview of **2,4-dimethyl-3-heptanone**, from its fundamental identification to its synthesis and characterization. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for its preparation and use in a research setting.

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